1-(4-Methoxyphenyl)propan-1-amine chemical properties
1-(4-Methoxyphenyl)propan-1-amine chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(4-Methoxyphenyl)propan-1-amine
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(4-methoxyphenyl)propan-1-amine. As a chiral primary amine featuring a methoxy-substituted phenyl ring, this compound serves as a valuable building block in synthetic organic chemistry and holds significant potential in medicinal chemistry and drug development. This document delves into its structural characteristics, spectroscopic profile, reactivity, and key synthetic methodologies, offering field-proven insights for researchers, scientists, and professionals in drug development. The guide emphasizes the distinction between this compound and its more widely known isomer, 1-(4-methoxyphenyl)propan-2-amine (PMA), to ensure clarity and technical accuracy.
Introduction and Molecular Overview
1-(4-Methoxyphenyl)propan-1-amine is a primary amine belonging to the phenethylamine class of compounds. Its structure consists of a propane chain with an amine group at the first position (C1) and a 4-methoxyphenyl group also attached to C1. This benzylic amine structure is a key feature, influencing its reactivity and stereochemical properties. The presence of a chiral center at C1 means the compound exists as a pair of enantiomers, (R)- and (S)-1-(4-methoxyphenyl)propan-1-amine.
The molecule's framework, incorporating both a phenethylamine backbone and a chiral center, makes it a desirable intermediate for the synthesis of complex molecular targets. The 4-methoxy substituent on the phenyl ring acts as an electron-donating group, which modulates the electronic properties of the aromatic system and can influence its interaction with biological targets. It is crucial to distinguish this compound from its structural isomer, 1-(4-methoxyphenyl)propan-2-amine, also known as para-Methoxyamphetamine (PMA), a controlled substance with distinct pharmacological effects[1][2]. This guide focuses exclusively on the propan-1-amine isomer.
Structural and Chemical Identity
A clear definition of the molecule's identity is fundamental for any scientific investigation. The key identifiers for 1-(4-methoxyphenyl)propan-1-amine are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(4-Methoxyphenyl)propan-1-amine | N/A |
| Molecular Formula | C₁₀H₁₅NO | [3] |
| Molecular Weight | 165.23 g/mol | [3] |
| CAS Number (Racemate) | Not explicitly found | N/A |
| CAS Number (R-enantiomer) | 235083-55-3 | [3] |
| Canonical SMILES | CCC(C1=CC=C(C=C1)OC)N | [3] |
| Structure | ![]() | N/A |
Synthesis and Manufacturing Pathways
The synthesis of 1-(4-methoxyphenyl)propan-1-amine is not as extensively documented as its propan-2-amine isomer. However, its structure lends itself to established synthetic transformations in organic chemistry. The most logical and industrially scalable approach is the reductive amination of a ketone precursor.
Primary Synthetic Route: Reductive Amination
The most direct and widely applicable method for synthesizing primary amines is the reductive amination of a corresponding ketone. In this case, the starting material is 1-(4-methoxyphenyl)-1-propanone. This process typically involves two key steps: the formation of an imine intermediate followed by its reduction to the target amine.
Causality Behind Experimental Choices:
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Ketone Precursor: 1-(4-methoxyphenyl)-1-propanone (also known as 4'-methoxypropiophenone) is a commercially available and stable starting material[4][5].
-
Ammonia Source: A source of ammonia (e.g., ammonium chloride, ammonia in methanol) is required to form the imine. Using a salt like ammonium chloride with a reducing agent that is stable under mildly acidic to neutral conditions is often preferred for ease of handling.
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Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often chosen because they are selective for the reduction of the protonated imine over the ketone, allowing for a one-pot reaction. Catalytic hydrogenation over a metal catalyst like Palladium on carbon (Pd/C) is another robust method[6].
Experimental Protocol: One-Pot Reductive Amination
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Reaction Setup: To a solution of 1-(4-methoxyphenyl)-1-propanone (1.0 eq) in methanol, add ammonium acetate (5-10 eq). Stir the mixture at room temperature to facilitate imine formation.
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Reduction: After stirring for 1-2 hours, cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10°C. Expertise Note: The use of NaBH₄ is a cost-effective choice, though less selective than NaBH₃CN. Careful control of addition and temperature is key to minimizing reduction of the starting ketone.
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Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by the slow addition of 1M HCl. Evaporate the methanol under reduced pressure.
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Purification: Basify the aqueous residue with NaOH to a pH > 12 and extract the product with an organic solvent such as dichloromethane or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude amine can be further purified by column chromatography or distillation.
Synthesis Workflow Diagram
Caption: Reductive amination of 4'-methoxypropiophenone.
Physicochemical Properties
The physical and chemical properties of 1-(4-methoxyphenyl)propan-1-amine are dictated by its functional groups: the basic primary amine, the lipophilic propyl chain, and the methoxy-substituted aromatic ring.
| Property | Predicted Value / Description | Rationale / Source |
| Appearance | Colorless to pale yellow liquid or low-melting solid. | Based on similar phenethylamines. |
| Basicity (pKa of conjugate acid) | ~9.5 - 10.5 | Typical for primary benzylic amines. The electron-donating methoxy group slightly increases electron density on the nitrogen, but the effect is minimal. |
| Solubility | Sparingly soluble in water. Soluble in common organic solvents (e.g., methanol, ethanol, chloroform, ethyl acetate). | The amine group allows for hydrogen bonding with water, but the hydrocarbon backbone limits aqueous solubility[7]. |
| Lipophilicity (LogP) | ~2.0 - 2.5 | Estimated based on the structure. The methoxy group and propyl chain contribute to its lipophilic character[7]. |
| Boiling Point | High boiling point, susceptible to decomposition. Distillation under reduced pressure is recommended. | Presence of hydrogen bonding and relatively high molecular weight. |
| Chirality | Exists as (R) and (S) enantiomers. | Due to the stereocenter at the C1 position. |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural elucidation and quality control of 1-(4-methoxyphenyl)propan-1-amine. The expected spectral data are outlined below.
¹H NMR Spectroscopy
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Aromatic Protons: Two doublets in the aromatic region (~6.8-7.3 ppm), characteristic of a 1,4-disubstituted benzene ring.
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Methoxy Protons: A sharp singlet at ~3.8 ppm (3H).
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Benzylic Proton (-CH-NH₂): A triplet or multiplet around ~4.0 ppm (1H), coupled to the adjacent methylene protons and the amine protons.
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Amine Protons (-NH₂): A broad singlet that can appear over a wide range (~1.5-3.0 ppm, 2H), which is exchangeable with D₂O.
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Methylene Protons (-CH₂-): A multiplet around ~1.7 ppm (2H).
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Methyl Protons (-CH₃): A triplet around ~0.9 ppm (3H).
¹³C NMR Spectroscopy
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Aromatic Carbons: Signals between ~114-159 ppm. The carbon attached to the methoxy group will be the most downfield (~159 ppm), and the carbon bearing the propan-1-amine group will be around ~135 ppm.
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Benzylic Carbon (-CH-NH₂): A signal around ~55-60 ppm.
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Methoxy Carbon (-OCH₃): A signal around ~55 ppm.
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Methylene Carbon (-CH₂-): A signal around ~30 ppm.
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Methyl Carbon (-CH₃): A signal around ~10 ppm.
Infrared (IR) Spectroscopy
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N-H Stretch: A characteristic pair of medium-intensity peaks for a primary amine at ~3300-3400 cm⁻¹.
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C-H Stretch (sp³): Peaks just below 3000 cm⁻¹.
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C-H Stretch (sp²): Peaks just above 3000 cm⁻¹.
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C=C Stretch (Aromatic): Peaks around 1610 and 1510 cm⁻¹.
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C-O Stretch (Aryl Ether): A strong peak around 1250 cm⁻¹.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): A peak at m/z = 165.
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Base Peak: The most likely base peak would result from benzylic cleavage to form the [M-CH₂CH₃]⁺ fragment, which is a stabilized iminium ion at m/z = 136.
Reactivity and Applications in Drug Development
The dual functionality of 1-(4-methoxyphenyl)propan-1-amine makes it a versatile intermediate for constructing more complex molecules.
Reactivity of the Amine Group
The primary amine is nucleophilic and basic, readily undergoing standard amine reactions:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy for building more complex structures or for producing prodrugs.
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Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
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Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which can be further reduced to secondary amines[8].
Reactivity of the Aromatic Ring
The methoxy group is an activating, ortho-para directing group for electrophilic aromatic substitution. This allows for further functionalization of the phenyl ring if required, although this is generally less common once the amine side chain is installed.
Role as a Chiral Building Block
As a chiral amine, its enantiomerically pure forms are highly valuable in asymmetric synthesis. They can be used as chiral auxiliaries or as starting materials for the synthesis of single-enantiomer drugs[6]. The phenethylamine scaffold is a core component of many neurologically active compounds, acting on various receptors and transporters[9]. Derivatives of this scaffold are explored for a wide range of therapeutic areas, including as β2-adrenoceptor agonists and anticancer agents[10].
Logical Flow for Derivative Synthesis
Caption: Key reaction pathways for derivative synthesis.
Safety, Handling, and Storage
As with any amine compound, 1-(4-methoxyphenyl)propan-1-amine should be handled with appropriate safety precautions.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toxicity: While specific toxicity data is not widely available, similar aromatic amines can be corrosive and may cause skin and eye irritation. Acute toxicity is a possibility, as seen with related compounds[11].
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. It is best stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Conclusion
1-(4-methoxyphenyl)propan-1-amine is a chiral primary amine with significant potential as a synthetic intermediate in pharmaceutical and chemical research. Its well-defined structure allows for predictable reactivity at both the amine functional group and the activated aromatic ring. The straightforward synthesis via reductive amination of the corresponding ketone makes it an accessible building block. For researchers in drug development, the phenethylamine core structure suggests a wide field of potential applications, particularly in the synthesis of neurologically active compounds and other complex molecular targets. This guide provides the foundational chemical knowledge required to effectively utilize this compound in a research and development setting.
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